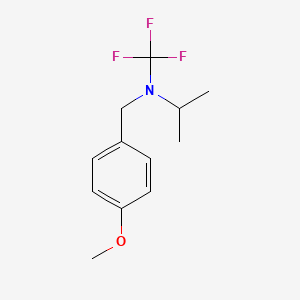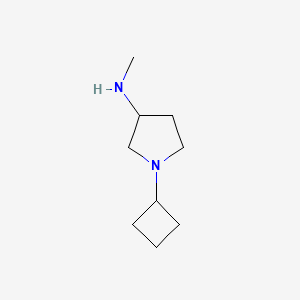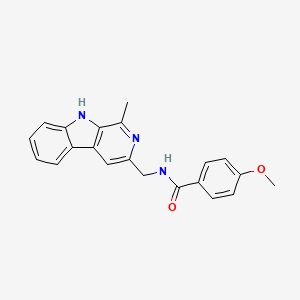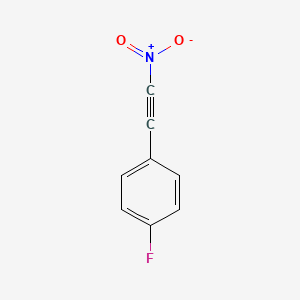![molecular formula C5H6O3 B13959755 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol CAS No. 860383-07-9](/img/structure/B13959755.png)
2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxabicyclo[310]hex-3-EN-1-ylmethanol is a bicyclic organic compound with the molecular formula C5H6O3 It features a unique structure that includes a three-membered ring fused to a five-membered ring, with two oxygen atoms incorporated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with an oxidizing agent to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The compound’s unique structure allows it to engage in specific interactions that can modulate biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol include other bicyclic structures with oxygen atoms, such as:
- 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane
- (5R)-2,6-dioxabicyclo[3.1.0]hex-3-en-1-ylmethanol
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of atoms and the presence of a methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
860383-07-9 |
|---|---|
Fórmula molecular |
C5H6O3 |
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
2,6-dioxabicyclo[3.1.0]hex-3-en-1-ylmethanol |
InChI |
InChI=1S/C5H6O3/c6-3-5-4(8-5)1-2-7-5/h1-2,4,6H,3H2 |
Clave InChI |
MJYGPZHOEREBIO-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2(C1O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
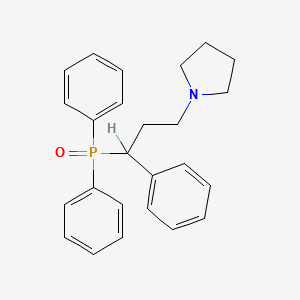
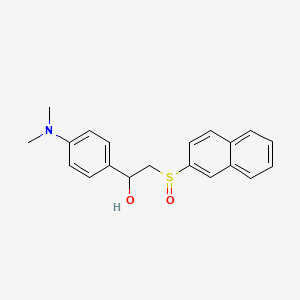
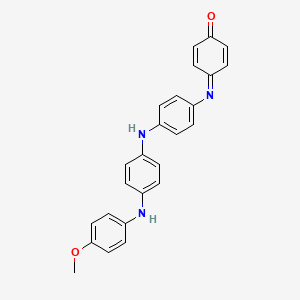
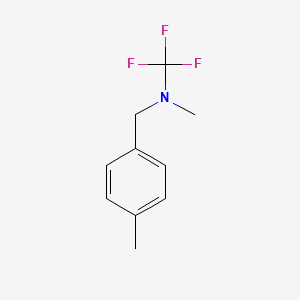
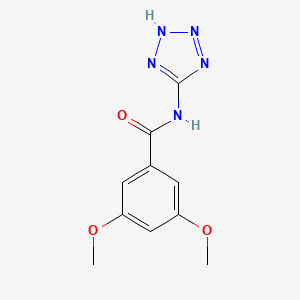

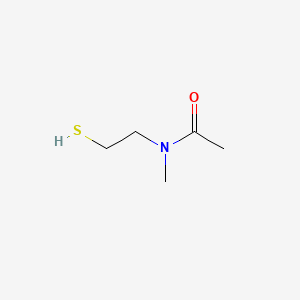
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)
